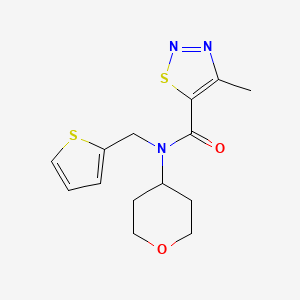

![molecular formula C21H23NOS B2827585 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide CAS No. 2034316-78-2](/img/structure/B2827585.png)

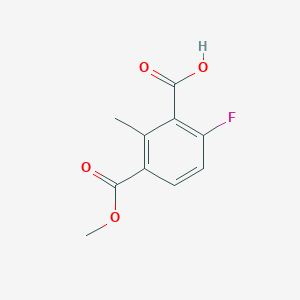

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide” is a complex organic compound. It is related to the class of compounds known as thiophenes . Thiophenes are a type of heterocyclic compound, which means they contain a ring structure made up of at least two different elements, in this case, carbon and sulfur .

Applications De Recherche Scientifique

Pharmacological Evaluation and Cerebral Protective Agents

Research has shown that derivatives of similar structural frameworks have been synthesized and evaluated for pharmacological activities, including antilipidperoxidation activities and protective effects against hypobaric hypoxia, indicating potential as cerebral protective agents. For example, thiomorpholine derivatives demonstrated a wide efficacy spectrum in experimental screenings designed for cerebral protective applications, highlighting the potential of such compounds in neuroprotection and the treatment of neurological disorders (Tatsuoka et al., 1992).

Anticonvulsant and Neuroprotective Effects

N-substituted benzothiazol-2-yl amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Compounds in this category have shown promising results in lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), which are markers of oxidative stress and cell damage, respectively. This suggests that such compounds could serve as leads in the search for safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Tyrosinase Inhibitors for Clinical Applications

Biphenyl-based compounds, including those with benzo[b]thiophene moieties, have been investigated for their anti-tyrosinase activities. These compounds have shown significant inhibitory effects comparable to standard inhibitors like kojic acid. This research suggests the potential application of such compounds in treating conditions like hyperpigmentation and melasma, as well as their use in cosmetic products to regulate melanin production (Kwong et al., 2017).

Anticancer Activity

The anticancer activity of sulfur-containing heterocyclic analogs, specifically hydroxyl-containing benzo[b]thiophene analogs, has been explored. These compounds have shown selective antiproliferative activity against certain cancer cell lines, such as laryngeal cancer cells, by enhancing antioxidant enzyme activity and inducing apoptosis. This highlights the therapeutic potential of benzo[b]thiophene derivatives in cancer treatment, particularly when combined with other chemotherapeutic agents (Haridevamuthu et al., 2023).

Propriétés

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NOS/c1-3-18(16-9-5-4-6-10-16)21(23)22-15(2)13-17-14-24-20-12-8-7-11-19(17)20/h4-12,14-15,18H,3,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVCVSWYDAEEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(C)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one](/img/structure/B2827507.png)

![Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2827510.png)

![(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2827515.png)

![2-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2827519.png)

![3-[(3-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2827520.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2827521.png)

![2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine](/img/structure/B2827524.png)